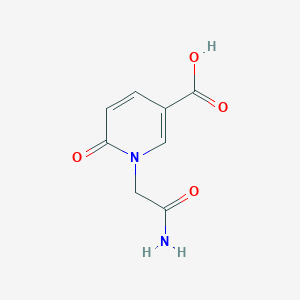
3-(Morpholine-4-sulfonyl)benzylamine
Overview
Description
3-(Morpholine-4-sulfonyl)benzylamine (also known as MSBA) is a sulfur-containing heterocyclic amine derived from morpholine and benzylamine. It is a white solid with a molecular weight of 239.3 g/mol and a melting point of 111-112°C. MSBA is a versatile compound used in a variety of industrial and scientific applications, such as pharmaceuticals, agrochemicals, and materials science. In addition, MSBA has been used in research studies to investigate its biochemical and physiological effects.
Scientific Research Applications
1. Synthesis and Stability of Ionic Gold(I) Complexes
Disulfonylamines, including morpholine, have been used to synthesize stable ionic gold(I) complexes. Morpholine complexes show increased stability compared to chloro derivatives. These complexes have extensive systems of hydrogen bonds, which play a crucial role in their structure and stability (Ahrens et al., 2000).
2. Alkylation Reactions in Colchicinoid Synthesis
Morpholine has been involved in alkylation reactions of certain benzo[a]heptalenes. This process is important for the synthesis of colchicinoids, which are significant due to their biological activities. The specific reactions and yields vary depending on the conditions and morpholine's role in these processes (Rayes et al., 2010).
3. Hydrogen Bonding in Benzylamines
The role of morpholine in forming hydrogen bonds within benzylamine structures is significant. These interactions are crucial for the crystallinity and solubility of various benzylamine derivatives (Katritzky et al., 2007).
4. Synthesis of 2-Morpholino-2-trifluoromethylchroman-4-ones
Morpholine reacts with certain chromones to form 2-morpholino-2-trifluoromethylchroman-4-ones. These reactions highlight the versatility of morpholine in synthesizing diverse organic compounds (Sosnovskikh & Usachev, 2001).
5. Caspase-3 Inhibitors for Cancer Research
Compounds including morpholine-4-sulfonyl have been identified as potent inhibitors of caspase-3, a protein involved in apoptosis. These findings have implications for cancer research, particularly in developing new therapeutic agents (Kravchenko et al., 2005).
6. Antimicrobial Activity
Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial properties. These compounds have shown significant activity against various microorganisms, including multi-resistant strains (Oliveira et al., 2015).
7. Synthesis of New Morpholine Derivatives
Research into the synthesis of new morpholine derivatives has been conducted, demonstrating the compound's versatility in creating a variety of chemical structures with potential applications in different fields (AlTamiemi et al., 2016).
8. Inhibitors of Carbonic Anhydrases
Certain morpholine compounds have been identified as effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. This research is significant for developing treatments for various conditions (Supuran et al., 2013).
9. Anticancer Activity
Novel indole-based sulfonohydrazide derivatives containing morpholine have shown promising results in inhibiting breast cancer cells. This indicates the potential of morpholine derivatives in cancer therapy (Gaur et al., 2022).
properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSTYMQELDDEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588516 | |
| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-sulfonyl)benzylamine | |
CAS RN |
933989-32-3 | |
| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




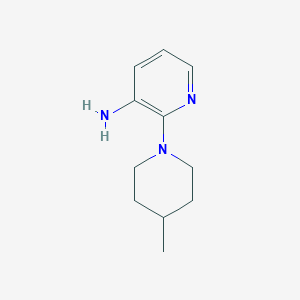
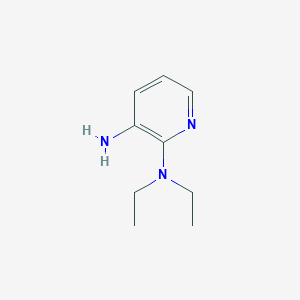
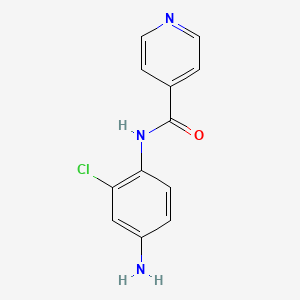
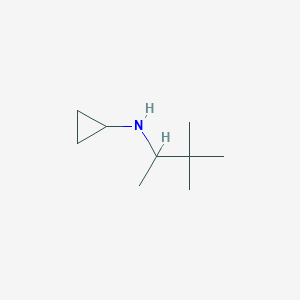
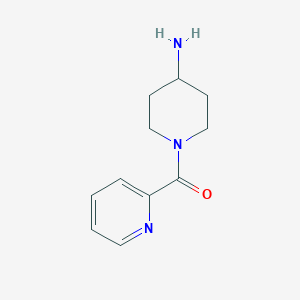
![1-[(5-Methylisoxazol-4-YL)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1367950.png)


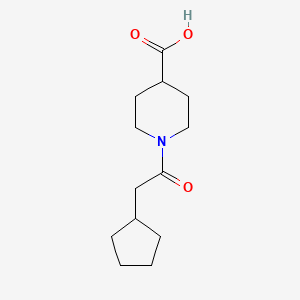
![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)
